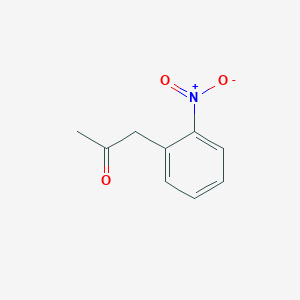

1-(2-Nitrophenyl)propan-2-one

Übersicht

Beschreibung

1-(2-Nitrophenyl)propan-2-one, also known as 1-(2-nitrophenyl)acetone, is a chemical compound with the molecular formula C9H9NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of 1-(2-Nitrophenyl)propan-2-one is 179.18 . The InChI code for this compound is 1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

1-(2-Nitrophenyl)propan-2-one is a liquid at room temperature . It has a molecular weight of 179.18 and a density of 1.199g/cm3 . The boiling point of this compound is 299.4ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one has been studied as a corrosion inhibitor for mild steel in acidic solutions. It shows high inhibition efficiency, which increases with the inhibitor concentration and decreases with rising temperature. The compound adheres to the metal surface following the Langmuir adsorption isotherm and acts as a mixed-type inhibitor (Hamani et al., 2017).

Photophysical Properties

Derivatives of 1-(2-Nitrophenyl)propan-2-one exhibit significant solvatochromic effects, showing shifts in absorption and fluorescence spectra from non-polar to polar solvents. This indicates a change in dipole moment between the ground and excited states, suggesting these molecules stabilize more in the singlet excited state (Kumari et al., 2017).

Solvatochromic Behavior

The solvatochromic behavior of related compounds, such as 1-(p-dimethylaminophenyl)-2-nitroethylene, has been analyzed in binary solvent mixtures. This research contributes to understanding solute-solvent and solvent-solvent interactions, highlighting hydrogen bonding and solvophobic interactions' roles (Giusti et al., 2009).

Molecular Structure and Properties

Studies on nitro-substituted chalcones, including 1-(2-Nitrophenyl)propan-2-one derivatives, have revealed their crystal structures and molecular properties. The position of nitro substituents affects the molecular coplanarity, influencing the crystal packing and stability (Hidalgo et al., 2021).

Biological Activity

Derivatives of 1-(2-Nitrophenyl)propan-2-one have been synthesized and tested for biological activities. For example, hydrazone ligands and their metal complexes show antimicrobial activities, indicating that the compound's structure can significantly impact its biological efficacy (El-Sherif, 2009).

Synthesis of Other Compounds

1-(2-Nitrophenyl)propan-2-one has been used as a starting material in the synthesis of various compounds, such as cryptolepine and cryptoteckieine, demonstrating its utility in organic synthesis (Ho & Jou, 2002).

Gastroprotective and Anti-Inflammatory Properties

Certain chalcones synthesized from 1-(2-Nitrophenyl)propan-2-one have shown significant anti-inflammatory and gastroprotective properties, highlighting their potential therapeutic applications (Okunrobo et al., 2006).

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJUDFZTSGSTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500772 | |

| Record name | 1-(2-Nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)propan-2-one | |

CAS RN |

1969-72-8 | |

| Record name | 1-(2-Nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

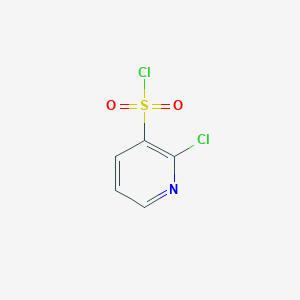

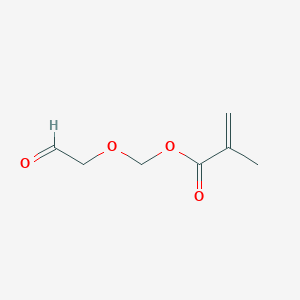

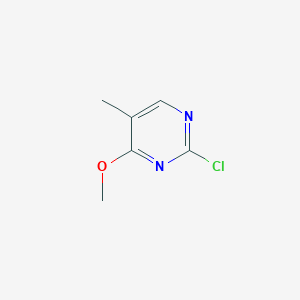

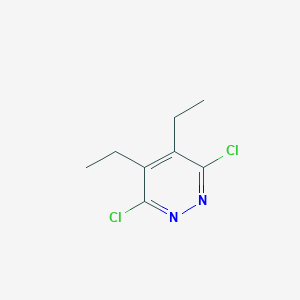

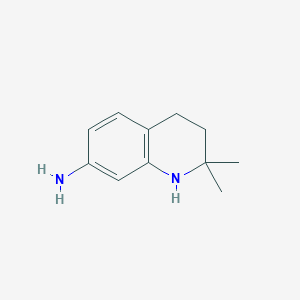

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)

![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)